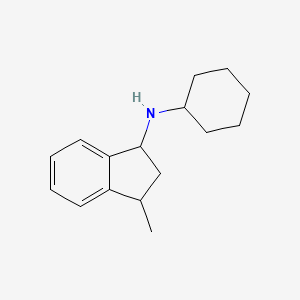
Cyclohexyl-(3-methyl-indan-1-YL)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl-(3-methyl-indan-1-YL)-amine is a chemical compound with the molecular formula C₁₆H₂₃N It is known for its unique structure, which combines a cyclohexyl group with a 3-methyl-indan-1-yl group, connected through an amine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl-(3-methyl-indan-1-YL)-amine typically involves the reaction of cyclohexylamine with 3-methylindanone under specific conditions. The process may include:
Cyclohexylamine and 3-methylindanone Reaction: This step involves the nucleophilic addition of cyclohexylamine to 3-methylindanone, forming an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl-(3-methyl-indan-1-YL)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of secondary or tertiary amines.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Cyclohexyl-(3-methyl-indan-1-YL)-amine has found applications in several scientific research areas, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclohexyl-(3-methyl-indan-1-YL)-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group, used in various chemical syntheses.
3-Methylindanone: A precursor in the synthesis of Cyclohexyl-(3-methyl-indan-1-YL)-amine, known for its reactivity.
Cyclohexyl-(3-methyl-indan-1-YL)-ethyl-piperidine:
Uniqueness
This compound stands out due to its unique combination of a cyclohexyl group and a 3-methyl-indan-1-yl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H23N |
|---|---|
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
N-cyclohexyl-3-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C16H23N/c1-12-11-16(15-10-6-5-9-14(12)15)17-13-7-3-2-4-8-13/h5-6,9-10,12-13,16-17H,2-4,7-8,11H2,1H3 |
Clé InChI |
YQRDGPLNFVWDRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2=CC=CC=C12)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14052313.png)
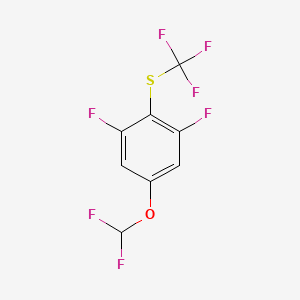
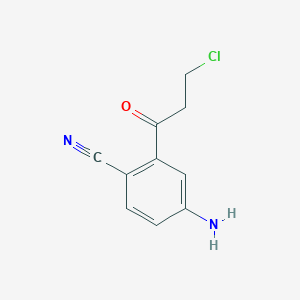
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
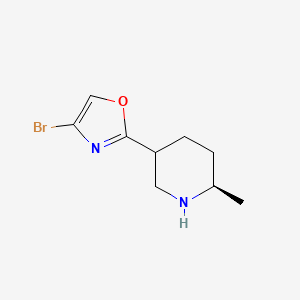

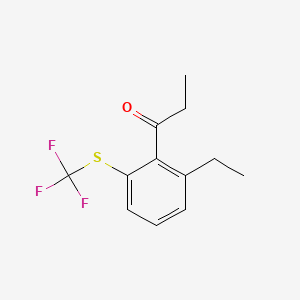
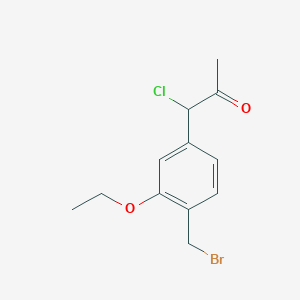
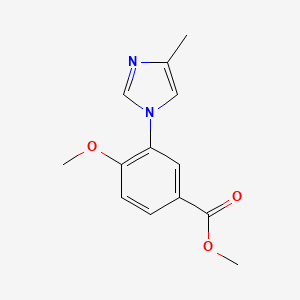
![2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)
